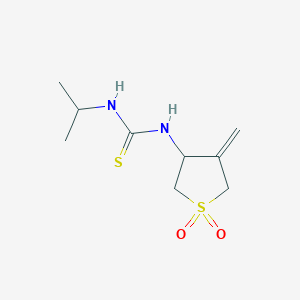

1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

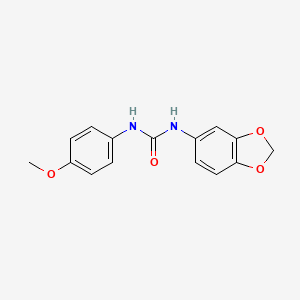

Quinoxaline derivatives, including 1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide, are of significant interest due to their diverse chemical and biological properties. These compounds are versatile scaffolds in organic synthesis and have applications in medicinal chemistry and material science.

Synthesis Analysis

Quinoxaline derivatives are synthesized through various methods. An example includes the preparation of quinoxaline 1,4-di-N-oxide analogues from benzofurazan N-oxide derivatives and β-diketone ester compounds via the improved Beirut reaction. The structures are characterized using NMR, MS, IR, and elemental analysis, with crystal structure confirmation via X-ray diffraction, demonstrating acyloin-endiol tautomerism (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of these derivatives often exhibits unique conformations and bonding patterns. For instance, the crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide indicates a monoclinic system with specific cell dimensions, revealing insights into the compound's structural arrangement (Xu et al., 2011).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. For example, reactions of quinoxaline 1,4-dioxides with acetic anhydride yield acetoxy and hydroxy quinoxalinones, demonstrating facile hydrolysis and potential for further chemical manipulation (Ahmed et al., 1987).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. The crystallographic analysis provides detailed insights into the compound's stability, packing, and intermolecular interactions, which are vital for understanding their physical behavior (Xu et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are essential for the compound's utility in synthetic chemistry. For instance, the reaction of quinoxaline derivatives with acetic anhydride and subsequent hydrolysis to yield hydroxy quinoxalinones, illustrates their functional group interconversion capabilities and highlights their chemical versatility (Ahmed et al., 1987).

Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Reactions

Quinoxaline derivatives, including those similar to 1-hydroxy-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide, have been studied for their reactions with various chemicals. For instance, the reactions of quinoxaline 1,4-dioxides with acetic anhydride have been explored, leading to derivatives that undergo facile hydrolysis and display novel rearrangement mechanisms (Ahmed et al., 1987). This study demonstrates the chemical versatility and reactivity of quinoxaline derivatives under different conditions.

Corrosion Inhibition

Quinoxalinone derivatives have shown potential as corrosion inhibitors. A study on mild steel corrosion inhibition in hydrochloric acid by three new quinoxalinone derivatives indicated that these compounds act as mixed-type inhibitors, suggesting their protective role against corrosion (Tazouti et al., 2016).

Hydrogenation Processes

The selective hydrogenation of chloro-hydroxyquinoxaline-oxides to quinoxalinone using various catalysts has been investigated, underscoring the significance of these derivatives in chemical synthesis and potential industrial applications (Malz et al., 1993).

Biological Systems and Antimicrobial Activities

The transformation and detoxification of quinoxaline N-oxide by environmental and pathogenic bacteria have been studied, highlighting the interaction between these compounds and biological systems. These findings contribute to understanding the metabolic diversity of bacteria and their interactions with quinoxaline derivatives (Thierbach et al., 2017). Furthermore, quinoxaline-1,4-di-N-oxide derivatives have been examined for their inhibitory action in melanoma and brain tumor cells, indicating potential therapeutic applications (Silva et al., 2019).

Environmental Transformations

The reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide have been explored, revealing a new degradation pathway important for understanding the fate of these compounds in aquatic environments (Zhang & Huang, 2005).

Propiedades

IUPAC Name |

1-hydroxy-4-oxido-3-thiophen-2-ylquinoxalin-4-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3S/c15-12-11(10-6-3-7-18-10)13(16)8-4-1-2-5-9(8)14(12)17/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKRGWDIBFUJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3-(thiophen-2-yl)quinoxalin-2(1H)-one 4-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)